
N-(2,2-Diethylbutyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Diethylbutyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietane ring attached to an amine group and a 2,2-diethylbutyl substituent.
Méthodes De Préparation
The synthesis of N-(2,2-Diethylbutyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with amines. This method typically requires the use of sodium sulfide as a reagent and involves heating the reaction mixture to facilitate the formation of the thietane ring . Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which can produce thietanes under specific conditions .
Analyse Des Réactions Chimiques
N-(2,2-Diethylbutyl)thietan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with halogenoalkanes, leading to the formation of secondary and tertiary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2,2-Diethylbutyl)thietan-3-amine has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of sulfur-containing compounds and heterocycles . In biology, it can be used to study the effects of sulfur-containing compounds on biological systems. In medicine, thietane derivatives have shown potential as antiviral and anticancer agents . Additionally, the compound has industrial applications, including its use as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of N-(2,2-Diethylbutyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur-containing thietane ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
N-(2,2-Diethylbutyl)thietan-3-amine can be compared with other thietane derivatives, such as thietanose nucleosides and spirothietanes. These compounds share the common feature of a thietane ring but differ in their substituents and specific chemical properties .
Similar Compounds
- Thietanose nucleosides
- Spirothietanes
- Thiaanalogue thietanose nucleosides
- D-ring-modified thia derivatives of taxoids and docetaxels
Propriétés
Formule moléculaire |
C11H23NS |
|---|---|
Poids moléculaire |
201.37 g/mol |
Nom IUPAC |
N-(2,2-diethylbutyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-4-11(5-2,6-3)9-12-10-7-13-8-10/h10,12H,4-9H2,1-3H3 |
Clé InChI |
RLIJYIWMRPPRFI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)CNC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


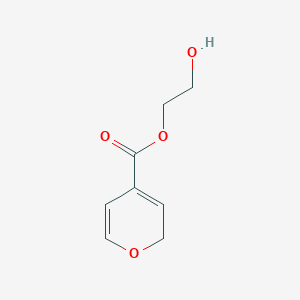
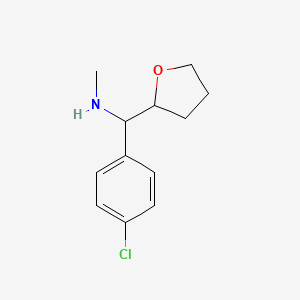
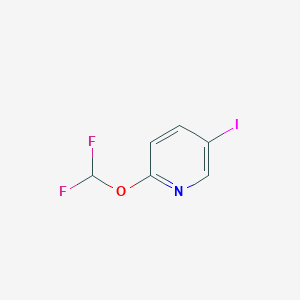

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
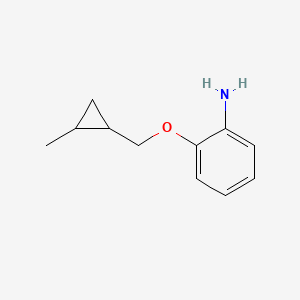
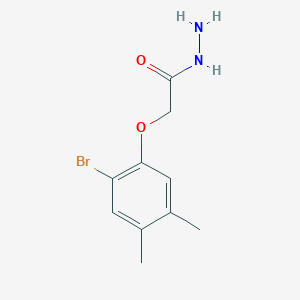
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
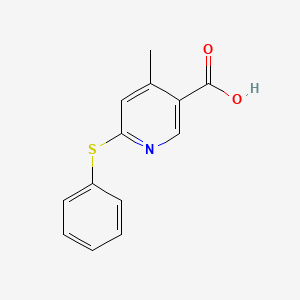
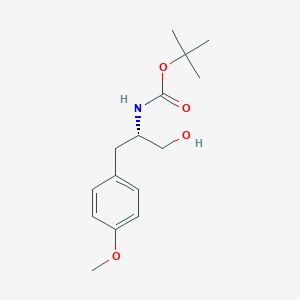
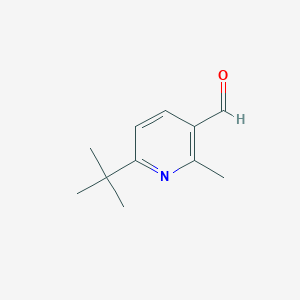
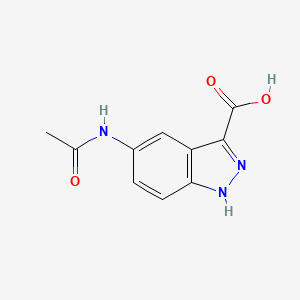

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)
